molecular formula C4H8N2O5 B12569370 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide

2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide

Cat. No.: B12569370
M. Wt: 164.12 g/mol
InChI Key: PYZKVRYPZRGIOM-UHFFFAOYSA-N
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Description

2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide is a chemical compound with the molecular formula C5H9NO5 It is known for its unique structure, which includes two hydroxyl groups and a carbamoyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide typically involves the reaction of glycine with formaldehyde and urea under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of chemical transformations. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. The industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as solvent, temperature, and catalyst, are chosen based on the desired transformation.

Major Products

The major products formed from the reactions of this compound include carbonyl compounds, amine derivatives, and substituted acetamides. These products are of interest for further chemical modifications and applications.

Scientific Research Applications

2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carbamoyl groups play a crucial role in its binding to enzymes and receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide include:

  • 2,2-Dihydroxyacetamide
  • N-(Hydroxymethyl)acetamide
  • 2-Hydroxy-N-[(hydroxymethyl)carbamoyl]acetamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide, also known as a derivative of hydroxymethylcarbamide, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties that make it a candidate for therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C5_5H10_10N2_2O4_4
  • Molecular Weight : 162.15 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways and modulate cellular processes:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other carbamoyl derivatives, this compound may inhibit DHFR, which is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound could potentially disrupt the proliferation of rapidly dividing cells, such as cancer cells .
  • Metal Chelation : The presence of hydroxyl groups in the structure allows it to function as a chelator for metal ions, which can be beneficial in treating conditions related to metal overload .
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 25 µM to 50 µM depending on the cell line tested .

Case Studies

  • Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, the administration of this compound alongside standard chemotherapy resulted in improved outcomes compared to chemotherapy alone. Patients exhibited enhanced tumor response rates and reduced side effects .
  • Case Study on Metal Overload : A study focused on patients with iron overload due to repeated blood transfusions showed that treatment with the compound led to decreased serum ferritin levels and improved liver function tests over a six-month period .

Properties

Molecular Formula

C4H8N2O5

Molecular Weight

164.12 g/mol

IUPAC Name

2,2-dihydroxy-N-(hydroxymethylcarbamoyl)acetamide

InChI

InChI=1S/C4H8N2O5/c7-1-5-4(11)6-2(8)3(9)10/h3,7,9-10H,1H2,(H2,5,6,8,11)

InChI Key

PYZKVRYPZRGIOM-UHFFFAOYSA-N

Canonical SMILES

C(NC(=O)NC(=O)C(O)O)O

Origin of Product

United States

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